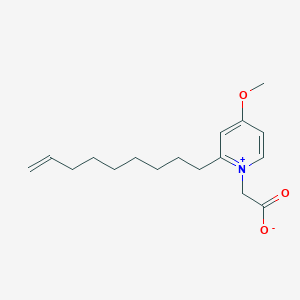
Montipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Montipyridine is a complex organic compound with a unique structure that includes a pyridinium ion, a methoxy group, and a non-8-enyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Montipyridine typically involves a series of organic reactions. One common method involves the nucleophilic substitution reaction where a pyridine derivative is reacted with a non-8-enyl halide in the presence of a base to form the pyridinium ion. The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide. The final step involves the esterification of the pyridinium ion with acetic acid or its derivatives under acidic conditions to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Montipyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridinium ion can be reduced to a pyridine derivative.
Substitution: The non-8-enyl chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted non-8-enyl derivatives.
Aplicaciones Científicas De Investigación
Montipyridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Montipyridine involves its interaction with specific molecular targets and pathways. The pyridinium ion can interact with nucleic acids and proteins, potentially disrupting their normal function. The methoxy group and non-8-enyl chain can also interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activity.
Comparación Con Compuestos Similares
Montipyridine can be compared with other similar compounds, such as:
2-(4-Methoxy-2-nonylpyridin-1-ium-1-yl)acetate: Lacks the double bond in the non-8-enyl chain.
2-(4-Hydroxy-2-non-8-enylpyridin-1-ium-1-yl)acetate: Contains a hydroxyl group instead of a methoxy group.
2-(4-Methoxy-2-non-8-enylpyridin-1-ium-1-yl)propionate: Contains a propionate ester instead of an acetate ester.
These compounds share similar structural features but differ in their functional groups and chain length, which can affect their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H25NO3 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetate |
InChI |
InChI=1S/C17H25NO3/c1-3-4-5-6-7-8-9-10-15-13-16(21-2)11-12-18(15)14-17(19)20/h3,11-13H,1,4-10,14H2,2H3 |
Clave InChI |
ZIWFPGDHJIFGNS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=[N+](C=C1)CC(=O)[O-])CCCCCCCC=C |
Sinónimos |
montipyridine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















